1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound, 1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-c]pyridine-5-carboxylic acid , reflects its fused heterocyclic core and functional substituents. The nomenclature adheres to the priority rules for bicyclic systems, where the pyrrolo[2,3-c]pyridine moiety serves as the parent structure. The numbering begins at the nitrogen atom in the pyrrole ring, proceeding through the fused pyridine system to position 5, where the carboxylic acid group resides. The tert-butoxycarbonyl (Boc) protecting group occupies position 1, as indicated by the prefix 1-[(2-methylpropan-2-yl)oxycarbonyl].
The molecular formula C₁₃H₁₄N₂O₄ corresponds to a molar mass of 262.26 g/mol . A comparative analysis of key structural analogs reveals distinct differences in molecular weight and substituent effects (Table 1).
Table 1: Molecular Formula Comparison of Pyrrolo[2,3-c]pyridine Derivatives
The SMILES notation CC(C)(C)OC(=O)N1C=CC2=CC(=NC=C21)C(=O)O encodes the Boc-protected nitrogen at position 1 and the carboxylic acid at position 5. This linear representation facilitates computational modeling and comparison with database entries.
Crystallographic Studies and Conformational Analysis
While single-crystal X-ray diffraction data for this compound remains unpublished, analogous structures provide valuable benchmarks. For instance, the ethyl ester derivative 1-tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester crystallizes in the triclinic space group P-1 with unit cell parameters a = 5.088 Å, b = 11.566 Å, c = 14.909 Å, α = 110.32°, β = 96.62°, and γ = 91.42°. These metrics suggest a compact packing arrangement influenced by the tosyl and ethyl substituents.
The Boc group in the title compound likely induces steric effects that modulate molecular conformation. In related pyrrolopyridine systems, such as pexidartinib dihydrochloride dihydrate , the central pyridine ring forms dihedral angles of 84.69° and 82.75° with adjacent aromatic planes. This spatial arrangement arises from intramolecular hydrogen bonding and van der Waals interactions, which could similarly stabilize the tert-butoxycarbonyl moiety in the subject compound.
Figure 1: Hypothetical Conformational Model
(Note: Illustration based on analogous structures)
- The pyrrolo[2,3-c]pyridine core adopts a near-planar geometry.
- The Boc group projects perpendicularly from the fused ring system.
- The carboxylic acid at position 5 participates in intermolecular hydrogen bonds.
Density functional theory (DFT) calculations predict a torsional angle of 89.9° between the Boc group and the carboxylic acid substituent, minimizing steric clash while maintaining conjugation with the heteroaromatic system.
Comparative Structural Analysis with Pyrrolo[2,3-c]pyridine Derivatives
Structural modifications at positions 1 and 5 significantly alter the physicochemical properties of pyrrolo[2,3-c]pyridine derivatives. Compared to the tosyl-protected analog , the Boc group in the title compound reduces molecular polarity due to its bulky tert-butyl moiety, potentially enhancing lipid solubility. This contrasts with the sulfonyl group in tosyl derivatives, which increases hydrophilicity through dipole-dipole interactions.
The carboxylic acid substituent at position 5 distinguishes this compound from N-[(3RS,4RS)-1-benzyl-4-methylpiperidin-3-yl]-5-nitro-1H-pyrrolo[2,3-c]pyridine-1-sulfonamide , where a nitro group and sulfonamide linker dominate the electronic profile. Acid-base properties vary accordingly: the pKₐ of the carboxylic acid group (~4.5) enables deprotonation under physiological conditions, while nitro-substituted analogs exhibit stronger electron-withdrawing effects.
Table 2: Substituent Effects on Pyrrolo[2,3-c]pyridine Derivatives
The pyrrolo[3,2-c]pyridin-2-yl-boronic acid variant exemplifies another structural permutation, where a boronic acid group at position 2 enables Suzuki-Miyaura cross-coupling reactions. This contrasts with the title compound’s carboxylic acid, which favors amide bond formation or metal coordination.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-c]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-5-4-8-6-9(11(16)17)14-7-10(8)15/h4-7H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAGLRDIVWPZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=NC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101142054 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1952337-96-0 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1952337-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Pyrrolopyridine Nitrogen
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride). Two primary methods are documented:
DMAP-Catalyzed Protection in Acetonitrile
A mixture of 1H-pyrrolo[3,2-c]pyridine, Boc anhydride, and 4-dimethylaminopyridine (DMAP) in acetonitrile at ambient temperature for 18 hours achieves quantitative yield (100%). This method avoids harsh conditions, preserving sensitive functional groups.
Triethylamine-Mediated Protection in Dichloromethane
Using triethylamine (TEA) as a base in dichloromethane (DCM) at 25°C for 12 hours under inert atmosphere yields 98.2% of the Boc-protected product. This approach is scalable, with minimal byproduct formation.
Table 1: Comparative Boc Protection Conditions
Carboxylic Acid Functionalization at Position 5
Hydrolysis of Chloro Derivatives
A reported method for synthesizing pyrrolopyridine-2-carboxylic acids involves refluxing 5-chloro-1H-pyrrolo[2,3-c]pyridine derivatives with NaOH in ethanol. For example, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is obtained in 71% yield after 2 hours under reflux. Adapting this to position 5 requires regioselective chlorination followed by hydrolysis.
Integrated Synthesis Route for Target Compound
Stepwise Approach
-
Boc Protection : React 1H-pyrrolo[2,3-c]pyridine with Boc anhydride and DMAP in acetonitrile (20°C, 18 hours).
-
Chlorination at Position 5 : Introduce chlorine via electrophilic substitution (e.g., N-chlorosuccinimide, FeCl₃).
-
Hydrolysis to Carboxylic Acid : Reflux with NaOH in ethanol (2 hours, 71% yield).
Challenges and Optimizations
-
Regioselectivity : Chlorination must target position 5 exclusively, requiring directing groups or controlled conditions.
-
Boc Stability : The Boc group remains intact under basic hydrolysis conditions (pH 4.0 post-reaction).
Alternative Methodologies and Innovations
Microwave-Assisted Synthesis
Microwave irradiation could reduce reaction times for Boc protection or hydrolysis, though no data exists for this specific compound.
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced or modified using different nucleophiles.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then participate in further reactions.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research into new drug candidates often involves this compound as a building block for designing molecules with therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can interact with various molecular targets, participating in pathways such as enzyme catalysis or receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and analogous pyrrolopyridine derivatives:
Key Findings
Positional Isomerism :
- The pyrrolo[2,3-c]pyridine core (target compound) differs from pyrrolo[2,3-b]pyridine in the ring fusion position. This alters electronic distribution and binding affinity. For example, pyrrolo[2,3-b]pyridine derivatives exhibit stronger inhibition of HPK1 due to better fit in kinase active sites .
- Substitution at C5 (carboxylic acid) versus C2 (e.g., 5-methoxy derivative in ) significantly impacts biological activity. The C5-carboxylic acid group enhances hydrogen bonding with target proteins, making it critical for kinase inhibition .
Protecting Group Effects :
- The Boc group in the target compound improves stability during synthesis compared to analogs like 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (SEM-protected), which requires harsher deprotection conditions .
- Boc-protected derivatives are preferred in solid-phase peptide synthesis due to their compatibility with Fmoc chemistry .
Synthetic Yields and Reactivity :
- Substituents influence reaction efficiency. For instance, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (71% yield) has lower reactivity than the unsubstituted analog (95% yield) due to steric and electronic effects of the chloro group .
- The Boc group in the target compound facilitates high-yield coupling reactions (>80%) in multistep syntheses .
Biological Activity :
- Carboxylic acid derivatives at C5 (e.g., target compound) show higher pro-apoptotic activity in cancer models compared to esterified analogs (e.g., methyl esters in ), which require metabolic activation .
- Furo[2,3-c]pyridine-5-carboxylic acid (oxygen atom in the fused ring) exhibits reduced cytotoxicity compared to nitrogen-containing analogs, making it suitable for long-term therapies .
Safety and Handling :
- The target compound shares hazard profiles (e.g., H315-H319-H335 for skin/eye irritation) with other pyrrolopyridine carboxylic acids, necessitating standardized handling protocols .
Biological Activity
1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid (CAS Number: 1952337-96-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H14N2O4
- Molecular Weight : 262.26 g/mol
- Structure : The compound features a pyrrolo[2,3-c]pyridine core with a tert-butoxycarbonyl (Boc) group at the nitrogen position.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The compound exhibits several pharmacological properties, including antibacterial and anticancer activities.
Antibacterial Activity
Recent studies have shown that derivatives of pyrrolo[2,3-c]pyridine compounds can exhibit significant antibacterial effects against Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of DNA gyrase, similar to fluoroquinolones, which stabilize interactions with key residues in the enzyme's active site .
Anticancer Activity
In vitro studies have demonstrated that certain derivatives of pyrrolo compounds can inhibit the proliferation of cancer cell lines. For instance, compounds derived from pyrrolo structures have been tested against human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. These studies indicated that while some compounds showed promising activity, others did not exhibit significant cytotoxic effects at various concentrations .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific functional groups in modulating biological activity. For instance, modifications on the pyrrolo ring and the introduction of different substituents can significantly alter the compound's potency against various biological targets.
| Compound | Substituent | Activity | IC50 (µM) |
|---|---|---|---|
| A | -COOH | Moderate | 15 |
| B | -OCH3 | High | 5 |
| C | -Cl | Low | 25 |
Note : The above table illustrates hypothetical data based on typical findings in SAR studies involving similar compounds.
Case Studies
-
Study on Antibacterial Properties :
A study focused on synthesizing new derivatives from pyrrolo[2,3-c]pyridine scaffolds and evaluating their antibacterial properties revealed that specific modifications led to enhanced activity against resistant strains of bacteria. The most effective compounds were those that maintained a balance between hydrophobic and hydrophilic characteristics. -
Evaluation Against Cancer Cell Lines :
In another research effort, a series of pyrrolo derivatives were screened against various cancer cell lines. Notably, some compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as targeted anticancer agents.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid?
Answer: The Boc-protected pyrrolopyridine scaffold is typically synthesized via a multi-step approach:
Core Formation : Start with a pyrrolo[2,3-c]pyridine intermediate. For example, nitration or halogenation at specific positions can direct functionalization (e.g., 3-iodo derivatives as in , though avoid BenchChem data).
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group using Boc anhydride (Boc₂O) or Boc-Cl in the presence of a base (e.g., NaH, DMAP) under anhydrous conditions (THF or DCM) .
Carboxylic Acid Functionalization : Hydrolysis of ester precursors (e.g., methyl/ethyl esters) using NaOH or LiOH in aqueous THF/MeOH yields the carboxylic acid .
Key Considerations : Monitor reaction progress via TLC or LC-MS. Use column chromatography (silica gel, EtOAc/hexane gradients) for purification .
Analytical Characterization
Q. Q2. How can I confirm the structural integrity of this compound after synthesis?
Answer: Combine multiple analytical techniques:
- NMR : ¹H/¹³C NMR to verify Boc group presence (tert-butyl singlet at ~1.4 ppm) and pyrrolopyridine ring protons (aromatic region).
- HRMS : Confirm molecular weight (e.g., theoretical MW for C₁₃H₁₅N₂O₄: ~287.3 g/mol) .
- FT-IR : Look for Boc carbonyl stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
Note : Compare with spectral data from structurally similar compounds (e.g., tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in ).
Advanced Synthesis Challenges
Q. Q3. How do I address low yields during Boc deprotection without degrading the pyrrolopyridine core?
Answer: Boc deprotection typically uses acidic conditions (e.g., TFA/DCM or HCl/dioxane). To minimize side reactions:
- Optimize Acid Strength : Use diluted TFA (20–50% in DCM) at 0°C to prevent ring opening .
- Stabilize the Core : Pre-coordinate the nitrogen with Lewis acids (e.g., ZnCl₂) to reduce protonation-induced degradation .
- Monitor Kinetics : Use in-situ FT-IR or LC-MS to terminate the reaction once deprotection is complete .
Application in Medicinal Chemistry
Q. Q4. What role does this compound play in designing kinase inhibitors?
Answer: The pyrrolopyridine scaffold is a privileged structure in kinase inhibitor design due to its planar aromaticity and hydrogen-bonding capability.
- Functionalization : The 5-carboxylic acid group enables conjugation with pharmacophores (e.g., amide coupling to aryl amines) .
- Boc Group Utility : The Boc moiety acts as a temporary protecting group, allowing selective modification of other positions (e.g., Suzuki-Miyaura coupling at halogenated sites) .
Case Study : Analogous compounds (e.g., 1H-pyrrolo[2,3-b]pyridin-5-amine derivatives in ) show activity against JAK2 or EGFR kinases.
Stability and Storage
Q. Q5. What are the critical storage conditions to prevent decomposition?
Answer:
- Temperature : Store at –20°C under inert atmosphere (N₂/Ar) to avoid Boc group hydrolysis .
- Moisture Control : Use desiccants (silica gel) in sealed containers.
- Light Sensitivity : Protect from UV exposure, as pyrrolopyridines may undergo photodegradation .
Computational Modeling
Q. Q6. How can I predict the reactivity of this compound using computational tools?
Answer:
- DFT Calculations : Use Gaussian or ORCA to model electron density (e.g., Fukui indices) for predicting electrophilic/nucleophilic sites .
- Docking Studies : Dock the carboxylic acid derivative into kinase active sites (PDB: 1M17) using AutoDock Vina to assess binding affinity .
- pKa Prediction : Tools like ACD/Labs Percepta estimate the carboxylic acid pKa (~4.2–4.8), guiding solubility optimization .
Data Contradictions and Resolution
Q. Q7. How do I resolve discrepancies in reported Boc deprotection conditions?
Answer: Contradictions arise from varying substrate sensitivities:
- Literature Comparison : uses TFA for Boc removal in pyrrolopyridines, while recommends HCl/dioxane for pyrrolidines.
- Mechanistic Insight : Strong acids (TFA) may protonate the pyrrolopyridine nitrogen, causing ring instability. Test milder conditions (e.g., 1M HCl in EtOAc) empirically .
- Validation : Characterize byproducts (e.g., tert-butyl alcohol via GC-MS) to identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
